6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the pyrrolo[2,3-b]pyridine ring, making it a derivative of pyrrolopyridine. It has garnered significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
The synthesis of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and fluorination of pyrrolo[2,3-b]pyridine. A common method includes:
Industrial production may involve large-scale bromination and fluorination processes utilizing automated reactors and continuous flow systems to ensure consistent product quality .
The molecular structure of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine ring system with specific substitutions:
The compound's chemical structure can be represented as follows:
The compound exhibits distinct electronic and steric properties due to the presence of both halogens, which enhance its binding affinity towards molecular targets .
6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives with potential therapeutic applications.
The primary target of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR). The mechanism of action involves:
In vitro studies have demonstrated that this compound can inhibit breast cancer cell proliferation (specifically in 4T1 cells) and induce apoptosis .
6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is typically characterized by:
The compound exhibits unique chemical properties due to its heterocyclic structure and halogen substitutions:
6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is primarily used in medicinal chemistry for its potential as an FGFR inhibitor. Its applications include:
This compound represents a valuable lead in the development of new therapeutic agents targeting FGFRs, with ongoing research focused on optimizing its efficacy and minimizing side effects .
The bromine and fluorine substituents at the C6 and C5 positions of the pyrrolo[2,3-b]pyridine core render this compound exceptionally amenable to transition-metal-catalyzed cross-coupling reactions. The bromine atom, being a superior leaving group compared to fluorine, undergoes selective substitution under Suzuki-Miyaura, Stille, and Buchwald-Hartwig conditions. Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) enable Suzuki couplings with arylboronic acids at room temperature to 80°C, while Stille couplings with tributylstannyl reagents proceed efficiently in dimethylformamide (DMF) at elevated temperatures. Notably, the C6 bromine exhibits significantly higher reactivity than the C5 fluorine due to lower bond dissociation energy and enhanced oxidative addition kinetics. This differential reactivity is exploited in sequential functionalization strategies, where the bromine is first displaced followed by nucleophilic substitution of fluorine under harsher conditions. Buchwald-Hartwig aminations using Pd₂(dba)₃/XPhos catalytic systems effectively introduce primary and secondary amines at C6, preserving the fluorine substituent. These reactions typically require inert atmospheres and anhydrous solvents (tetrahydrofuran or toluene) to prevent catalyst deactivation [2] [8].
Table 1: Cross-Coupling Reactions of 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Catalyst System | Reagents/Conditions | Key Product | Yield Range |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid, DME/H₂O, 80°C | 6-Aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 70-85% |
Stille Coupling | Pd(PPh₃)₂Cl₂, CuI | Tributylstannyl arene, DMF, 100°C | 6-Heteroaryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 65-78% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtert-Bu | Primary/Secondary amines, toluene, 90°C | 6-Amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 75-92% |
Regioselectivity in electrophilic and nucleophilic substitutions of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is governed by the electronic asymmetry induced by the halogen substituents. The electron-withdrawing effect of fluorine at C5 deactivates the pyridine ring toward electrophilic attack, directing electrophiles (e.g., bromine, nitric acid) preferentially to the C3 position of the pyrrole ring. Conversely, nucleophilic substitutions occur selectively at the C2 position adjacent to the nitrogen-rich pyrrole moiety. Lithiation using n-butyllithium at -78°C occurs regioselectively at C3, enabling electrophilic quenching with aldehydes, alkyl halides, or trimethyltin chloride to introduce carbon or tin functionalities. This C3 functionalization is critical for generating pharmacologically active derivatives, as evidenced by kinase inhibitor development [4]. Halogen dance reactions under controlled temperatures (0°C to 25°C) allow migration of bromine from C6 to C4, facilitating access to alternative regioisomers like 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1260385-91-8) [5] [6].
Table 2: Regioselective Reactions and Structural Analogues
Position Modified | Reaction Type | Conditions/Reagents | Regiochemical Driver | Structural Analogues (CAS) |
---|---|---|---|---|
C3 (Pyrrole ring) | Electrophilic Aromatic Substitution | Br₂, CHCl₃, 0°C | Electron-rich pyrrole ring | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1260385-91-8) |
C2 (Pyrrole ring) | Nucleophilic Substitution | NaSMe, DMSO, 120°C | Adjacent to pyrrole N-H | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1172067-95-6) |
C6 (Pyridine ring) | Halogen-Metal Exchange | n-BuLi, THF, -78°C; Electrophile quench | Bromine lability | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Not provided) |
Microwave irradiation significantly enhances the synthesis and functionalization of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine by reducing reaction times from hours to minutes and improving yields by 15–30%. Key transformations optimized under microwave conditions include:
The NH group of the pyrrole ring presents significant challenges during functionalization due to its acidity (pKa ~17) and potential for unwanted side reactions or catalyst poisoning. Strategic protection is essential for selective modification:
"The strategic placement of halogens on the pyrrolo[2,3-b]pyridine scaffold dictates reactivity patterns, enabling precise molecular editing for drug discovery applications" [4] [6].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2